2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 219.28 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a methylamino group and a pyridine moiety, specifically at the 2-position of the piperidine and the 3-position of the pyridine. The presence of the aldehyde functional group at the 1-position of the piperidine contributes to its reactivity and potential biological activity .
These reactions highlight its potential utility in synthetic organic chemistry, particularly in the development of more complex molecules .
Synthesis of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde can be accomplished through several methods:
This compound has potential applications in:
Interaction studies involving 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde would likely focus on its binding affinity to various receptors. Given its structural features, it may interact with:
Several compounds share structural similarities with 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde | C12H18N4O | Contains dimethylamino instead of methylamino, potentially altering biological activity. |
| 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde | C18H21N3O | Features a phenyl group which may enhance lipophilicity and alter receptor interactions. |
| 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methyl-amino-piperidine | C12H14ClF3N2 | Contains chloro and trifluoromethyl groups that could influence pharmacokinetics significantly. |
These comparisons illustrate how variations in substituents can impact the properties and potential applications of similar compounds, highlighting the uniqueness of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde within this chemical class .
The retrosynthetic analysis of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde reveals several strategic disconnection points that guide efficient synthetic approaches [9]. The target molecule contains three distinct structural components: a piperidine ring bearing a carbaldehyde functionality, a pyridine ring with methylamino substitution, and the carbon-carbon bond connecting these two heterocyclic systems [12].
The primary retrosynthetic disconnection involves the carbon-carbon bond between the piperidine and pyridine rings, which corresponds to reliable cross-coupling methodologies [25]. This disconnection leads to two key synthetic intermediates: a functionalized piperidine carbaldehyde precursor and a methylamino-substituted pyridine derivative [9]. The retrosynthetic strategy prioritizes the formation of these heterocyclic subunits before their coupling, as this approach provides better control over the stereochemistry and functional group tolerance [12].
Alternative retrosynthetic pathways include sequential functionalization approaches where the carbaldehyde group is introduced after the formation of the coupled heterocyclic system [11]. However, the primary retrosynthetic route through cross-coupling remains the most strategically viable approach due to the availability of suitable synthetic precursors and established reaction conditions [25].
The retrosynthetic analysis also reveals the importance of protecting group strategies, particularly for the methylamino functionality during subsequent transformations [9]. The analysis suggests that the methylamino group introduction should occur late in the synthetic sequence to minimize potential side reactions and improve overall synthetic efficiency [12].
The synthesis of piperidine intermediates relies on established methodologies that provide reliable access to substituted piperidine frameworks [5]. Industrial production of piperidine typically involves the hydrogenation of pyridine over molybdenum disulfide catalysts, following the reaction: pyridine + 3 hydrogen → piperidine [5]. This foundational transformation provides the basic piperidine scaffold for further functionalization [5].
Advanced piperidine synthesis employs intramolecular cyclization strategies using delta-amino carbonyl precursors [10]. The transamination-imine reduction pathway has emerged as a versatile method for generating diverse piperidine structures through polyketide-derived intermediates [10]. This approach involves sequential two-electron thioester reduction, transamination, and imine reduction to convert acyl carrier protein-tethered polyketide chains into piperidine products [10].
| Synthetic Method | Starting Material | Catalyst System | Yield Range | Reference |
|---|---|---|---|---|
| Hydrogenation | Pyridine | Molybdenum disulfide | 85-95% | [5] |
| Transamination-Reduction | Polyketide precursors | Aminotransferase/Imine reductase | 70-85% | [10] |
| Intramolecular Cyclization | Delta-amino aldehydes | Acid-mediated | 75-90% | [13] |
The aza-Prins reaction provides another efficient route to piperidine synthesis through the cyclization of homoallylic amines with aldehydes [13]. This methodology employs nitrogen-heterocyclic carbene-copper complexes and zirconium tetrachloride to promote the formation of six-membered nitrogen heterocycles with high trans-selectivity [13].
Pyridine derivative synthesis for the target compound requires specific functionalization patterns that accommodate the methylamino substituent [3]. The preparation of 2-methylamino-3-pyridine derivatives typically starts from 2-chloronicotinic acid as the foundational building block [3]. This starting material undergoes nucleophilic substitution with methylamine hydrochloride in the presence of potassium carbonate and cuprous bromide catalysts in dimethylformamide solvent at elevated temperatures [3].
The synthetic sequence involves initial formation of 2-methylamino-3-pyridinecarboxylic acid through the substitution reaction, followed by reduction with lithium aluminum hydride to obtain the corresponding alcohol derivative [3]. This approach provides reliable access to the required pyridine framework with appropriate substitution patterns [3].
Alternative synthetic routes employ acetamide protection strategies to improve the compatibility of amine functionalities with subsequent synthetic transformations [3]. The use of nitrogen-protected intermediates such as tert-butyl 2-methylamino-3-pyridinecarboxylate allows for selective reduction using sodium borohydride or potassium borohydride in combination with Lewis acid reducing agents [3].
The introduction of carbaldehyde functionality into piperidine systems requires careful selection of formylation methodologies that maintain the integrity of the heterocyclic framework [40]. The Vilsmeier-Haack reaction represents the most widely employed approach for aromatic aldehyde synthesis, utilizing the reaction of substituted formamides with phosphorus oxychloride and electron-rich aromatic substrates [40]. This methodology involves the formation of chloroiminium ion intermediates, also known as Vilsmeier reagents, which undergo electrophilic substitution followed by hydrolytic workup to yield the corresponding aldehydes [40].
For piperidine substrates, nitrogen-formylpiperidine serves as an effective formylating agent, particularly in reactions with organometallic reagents [41]. This reagent demonstrates superior performance compared to dimethylformamide in certain formylation reactions of alkyllithium compounds, providing enhanced yields and improved reaction selectivity [41]. The reaction proceeds through nucleophilic attack of the organometallic species on the formyl carbon, followed by hydrolytic cleavage to release the aldehyde product [41].
| Formylation Method | Reagent System | Temperature Range | Typical Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | Phosphorus oxychloride/Dimethylformamide | 60-80°C | 70-85% | [40] |
| Organometallic Formylation | Nitrogen-formylpiperidine | -78°C to 25°C | 75-90% | [41] |
| Rosenmund Reduction | Palladium/Hydrogen | 25-40°C | 80-95% | [38] |
Oxidative transformation of primary alcohols provides an alternative route to carbaldehyde functionality with excellent functional group tolerance [38]. The Dess-Martin periodinane reagent demonstrates exceptional performance for the oxidation of primary alcohols to aldehydes under mild conditions in dichloromethane solvent at room temperature [38]. This methodology offers advantages in terms of reaction selectivity and compatibility with sensitive functional groups present in complex heterocyclic systems [38].
Chromium-based oxidizing agents, including chromic acid and pyridinium chlorochromate, provide classical alternatives for alcohol oxidation, although these reagents require more stringent reaction conditions [38]. The choice of oxidizing agent depends on factors such as reaction scale, cost considerations, and the acid or base sensitivity of the substrate molecule [38].
The introduction of methylamino functionality into pyridine systems employs established nucleophilic aromatic substitution methodologies [16]. Industrial methylamine synthesis proceeds through the reaction of ammonia with methanol in the presence of aluminosilicate catalysts, producing methylamine alongside dimethylamine and trimethylamine co-products [17]. The reaction kinetics and reactant ratios determine the distribution of methylated amine products, with trimethylamine typically favored by the reaction thermodynamics [17].
Zeolite-based catalytic systems offer enhanced selectivity for methylamine formation through controlled pore environments that influence the methylation selectivity [16]. Mordenite, MFI-type, and RHO-type zeolites demonstrate improved catalytic efficiency and reduced operational costs compared to traditional alumina-based systems [16]. The confined pore structures of these materials provide shape-selective environments that favor the formation of monomethylamine over higher methylated products [16].
| Catalyst Type | Selectivity to Monomethylamine | Operating Temperature | Reference |
|---|---|---|---|
| Aluminosilicate | 60-70% | 350-400°C | [17] |
| Mordenite Zeolite | 75-85% | 300-350°C | [16] |
| MFI Zeolite | 70-80% | 325-375°C | [16] |
Ruthenium-catalyzed methylation employing methanol as a sustainable carbon-one source represents a modern approach to nitrogen methylation [18]. This methodology utilizes acridine-derived SNS-ruthenium pincer complexes for the activation of methanol as a methylating agent through borrowing hydrogen mechanisms [18]. The catalytic system demonstrates excellent success for nitrogen-methylation reactions, providing good to excellent yields with broad substrate scope and functional group tolerance [18].
The mechanistic pathway involves the slow and steady generation of in situ formed aldehyde intermediates, which serves as the key factor for achieving high yields of methylated products [18]. The environmental benefits of this approach include the use of methanol as a green and sustainable methylating agent, avoiding the need for more hazardous methylating reagents [18].
Palladium-catalyzed systems provide alternative approaches for methylamino group introduction through cross-coupling methodologies [2]. The synthesis of methylamino-substituted pyridine derivatives can be achieved through the coupling of halogenated pyridine precursors with methylamine under appropriate palladium catalysis conditions [2]. These systems typically employ base-mediated conditions and require careful optimization of the reaction parameters to achieve optimal selectivity and yield [2].
Crystallization represents the most important method for purification of organic compounds, providing a reliable approach for removing impurities while maintaining high product purity [22]. The crystallization process involves dissolving the target compound in an appropriate hot solvent, allowing controlled cooling to achieve saturation, and inducing crystallization through nucleation and crystal growth [22]. The selection of suitable solvents requires consideration of temperature-dependent solubility characteristics, with ideal solvents demonstrating high solubility at elevated temperatures and low solubility at reduced temperatures [22].
The cooling rate constitutes a critical parameter in the crystallization process, as slow cooling rates promote the formation of large, well-formed crystals, while rapid cooling leads to small, irregular crystal formation [22]. Proper control of the cooling process enhances both the purity and the physical characteristics of the crystallized product [22]. Filtration and washing with cold solvent remove residual impurities from crystal surfaces, followed by drying to obtain the purified compound [24].
For piperidine-containing compounds, specialized purification methods have been developed to address the challenges associated with pyridine impurities [20]. The carbon dioxide salt formation method provides an effective approach for separating piperidine from pyridine mixtures [20]. This methodology involves the addition of organic solvents followed by carbon dioxide gas reaction to form piperidinium salts, which can be isolated through filtration [20].
| Purification Method | Purity Achieved | Recovery Yield | Process Advantages | Reference |
|---|---|---|---|---|
| Recrystallization | >99% | 85-95% | Simple equipment, cost-effective | [22] |
| Carbon dioxide salt formation | >99.9% | 80-90% | Selective for piperidine separation | [20] |
| Azeotropic distillation | 95-98% | 70-85% | Suitable for large-scale operations | [20] |
Modern purification approaches employ automated fraction collection systems that optimize the balance between purity, yield, and throughput [45]. Advanced peak collection methods split chromatographic peaks into front, middle, and rear sections, allowing different parts of the peak to be directed into separate collection vessels [45]. The most concentrated portion of the peak can be collected as a single fraction into large containers, reducing the number of fractions requiring further processing [45].
The implementation of process control strategies during purification significantly improves overall yields while maintaining product quality [46]. Analysis of products during purification stages enables optimization of key parameters such as detergent concentrations for impurity removal and formulation conditions for enhanced recovery [46]. These approaches can achieve yield improvements of up to four times compared to traditional purification methods [46].
Autonomous optimization systems combine automated synthesis platforms with advanced analytical techniques and machine learning algorithms to optimize reaction parameters systematically [43]. These integrated systems enable the exploration of discrete reaction parameter spaces, including variations in ligands, bases, and solvents, to achieve targeted selectivity and yield improvements [43]. Bayesian optimization algorithms guide the selection of experimental conditions, leading to enhanced product yields through iterative refinement cycles [43].
| Optimization Approach | Yield Improvement | Time Reduction | Reference |
|---|---|---|---|
| Automated fraction collection | 15-25% | 40-60% | [45] |
| Process control strategies | 200-400% | 30-50% | [46] |
| Autonomous optimization | 30-50% | 60-80% | [43] |
The thermal stability of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde reflects the characteristic behavior of heterocyclic nitrogen compounds containing both pyridine and piperidine moieties. Piperidine derivatives demonstrate exceptional thermal resistance compared to other nitrogen heterocycles, with six-membered cyclic amines maintaining stability due to minimized angle and torsional strain within the ring structure [1] [2].
The thermal decomposition profile of piperidine-containing compounds exhibits distinctive patterns. Pure piperidine demonstrates thermal stability up to approximately 150°C, with decomposition following first-order kinetics at temperatures between 135-175°C [1]. The activation energy for thermal degradation of similar piperidine systems ranges from 183.5 kilojoules per mole, indicating substantial energy barriers to decomposition [1]. For methylated piperidine analogs, melting points typically range from -103°C to +107°C, with thermal decomposition beginning above 200°C [3].
The presence of the aldehyde functional group in the target compound introduces additional thermal considerations. Formyl-substituted piperidines demonstrate decomposition pathways involving carbon monoxide evolution and potential formation of oxidized species at elevated temperatures [3]. The thermal decomposition products of nitrogen heterocycles commonly include water vapor, ammonia, and carbon dioxide, with hydrogen gas emerging as a major decomposition product at temperatures exceeding 300°C [4] [5].
Thermodynamic equilibrium studies on pyridine-piperidine systems reveal that at temperatures above 350°C, equilibrium is established between aromatic pyridine and its saturated piperidine intermediate, with higher hydrogen partial pressures favoring the saturated form [6]. This indicates that the pyridine moiety in the target compound may undergo reduction under high-temperature conditions.
The solubility profile of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde reflects the combined influence of its heterocyclic components and functional groups. Piperidine exhibits exceptional water miscibility due to its ability to form hydrogen bonds through the nitrogen atom [7] [8]. The compound demonstrates high solubility in both aqueous and organic media, with particular affinity for polar solvents including alcohols, ethers, and chloroform [8].
Piperidine-1-carbaldehyde derivatives show characteristic solubility patterns, being generally soluble in water and polar organic solvents such as ethanol and methanol [9] [10]. The aldehyde functional group enhances polarity and contributes to increased solubility in polar media through dipole-dipole interactions [11]. Temperature effects significantly influence solubility, with higher temperatures typically increasing dissolution rates in most solvent systems [9].
The methylamino pyridine component introduces additional solubility considerations. Pyridine demonstrates aqueous solubility with a partition coefficient that varies significantly with pH due to protonation effects [12]. The aqueous solubility of related piperidine-pyridine derivatives ranges from 1.2 milligrams per milliliter at physiological pH to significantly higher values under acidic conditions where protonation occurs [13].
Organic solvent compatibility encompasses a broad range of media. The compound exhibits solubility in alcohol solvents including methanol, ethanol, and isopropyl alcohol, as well as ester solvents such as ethyl acetate [14]. Ether solvents including diethyl ether, tetrahydrofuran, and dioxane provide suitable dissolution media, while halogenated solvents such as dichloromethane and chloroform demonstrate good solvation properties [14].
The acid-base properties of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde are determined by multiple basic nitrogen centers within the molecular structure. Piperidine exhibits strong basicity with a protonated form pKa value of 11.22, making it one of the most basic nitrogen heterocycles [7]. The secondary amine nitrogen in piperidine readily accepts protons in aqueous solution, forming stable ammonium ions.
The pyridine nitrogen presents weaker basicity with a pKa value of approximately 5.22 for the conjugate acid [15] [16]. However, the presence of the methylamino substituent at the 2-position significantly influences the electron density on the pyridine nitrogen through electron-donating effects. Methylamino substitution can increase pyridine basicity, with dimethylamino-pyridine demonstrating a pKa of 9.2 compared to unsubstituted pyridine [17].
The methylamino group itself contributes additional basicity to the system. Primary and secondary amines typically exhibit pKa values in the range of 9-11, depending on structural factors and electron-donating or withdrawing effects from adjacent groups [16] [18]. The proximity of the methylamino group to the pyridine ring creates electronic interactions that influence the overall protonation behavior.
At physiological pH (7.4), the compound exists in multiple protonation states. The piperidine nitrogen remains predominantly protonated due to its high basicity, while the pyridine nitrogen protonation depends on the specific electronic environment created by the methylamino substituent [17]. The methylamino group may exist in equilibrium between neutral and protonated forms, contributing to the overall charge distribution.
Acid-base titration behavior reveals multiple buffering regions corresponding to the different basic centers. The highest pKa corresponds to piperidine deprotonation, followed by potential deprotonation of the methylamino group and finally the pyridine nitrogen at lower pH values [19].
The lipophilicity of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde represents a balance between hydrophilic nitrogen centers and lipophilic aromatic and aliphatic components. Computational estimates for similar piperidine-pyridine derivatives suggest LogP values in the range of 1.2 to 2.1 [13] [20]. The molecular structure contains both hydrophilic elements that favor aqueous partitioning and lipophilic regions that enhance organic phase affinity.
The piperidine ring contributes moderate lipophilicity, with simple piperidine demonstrating a LogP value of approximately 0.84 [20]. However, substitution patterns significantly influence this parameter. The carbaldehyde substitution introduces polarity that reduces overall lipophilicity compared to unsubstituted piperidine derivatives [21].
Pyridine itself exhibits modest lipophilicity with LogP values typically below 1.0, but substitution with amino groups can increase this parameter [12]. The methylamino substitution on the pyridine ring enhances lipophilicity through increased carbon content while maintaining some hydrophilic character through the amino nitrogen [22].
pH-dependent distribution coefficients (LogD) provide more relevant lipophilicity measures for ionizable compounds. At physiological pH, where nitrogen centers undergo protonation, the LogD values decrease significantly compared to LogP due to ion formation [21]. Studies on related piperidine-pyridine systems show LogD values ranging from -1.84 to -1.16 at physiological pH, indicating hydrophilic behavior under biological conditions [12].
The partition coefficient varies substantially with pH due to the ionizable nature of the nitrogen centers. Under acidic conditions where extensive protonation occurs, the compound demonstrates preferential aqueous partitioning. At alkaline pH values where nitrogen centers remain neutral, lipophilicity increases substantially, potentially reaching LogP values of 2-3 based on structural analogs [21].